![molecular formula C6H12O6 B118824 D-[4-13C]Glucose CAS No. 84270-10-0](/img/structure/B118824.png)
D-[4-13C]Glucose
Overview
Description
D-[4-¹³C]Glucose is a stable isotope-labeled analog of D-glucose, where the carbon-13 (¹³C) isotope is specifically incorporated at the 4th position of the glucose molecule. This compound (CAS: 101615-88-7) has a molecular formula of C₅¹³CH₁₂O₆ and a molecular weight of 181.15 g/mol . It is widely used as a metabolic tracer in neuroenergetics and cellular metabolism studies due to its ability to track glucose utilization pathways via ¹³C nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
In biological systems, D-[4-¹³C]Glucose is metabolized through glycolysis to yield [4-¹³C]pyruvate, which enters the tricarboxylic acid (TCA) cycle. The ¹³C label at position 4 is retained in acetyl-CoA and subsequently incorporated into α-ketoglutarate, glutamate, and glutamine, enabling researchers to distinguish metabolic fluxes in astrocytes and neurons . For example, in rodent brain studies, infusion of D-[4-¹³C]Glucose results in higher ¹³C enrichment in neuronal [4-¹³C]glutamate compared to astrocytic [4-¹³C]glutamine, reflecting compartmentalized glucose oxidation .
Preparation Methods
Chemical Synthesis via Cyanohydrin Addition and Epimerization
The foundational approach for synthesizing ¹³C-labeled glucose derivatives involves cyanohydrin addition to pentose precursors. As detailed by Barker et al., D-[1-¹³C]glucose is synthesized by reacting D-arabinose with hydrogen cyanide enriched at the ¹³C position (H¹³CN) . This reaction forms a mixture of D-[1-¹³C]glucononitrile and D-[1-¹³C]mannononitrile, which undergoes hydrolysis and reduction to yield labeled glucose and mannose. While this method primarily targets the C-1 position, strategic modifications—such as epimerization catalysts—enable positional isomerization. For instance, Whaley et al. demonstrated that specific catalysts convert D-[1-¹³C]mannose to D-[2-¹³C]glucose, illustrating the potential for repositioning labels through keto-enol tautomerism .
To target the C-4 position, analogous epimerization steps could be applied to intermediates in the gluconeogenesis pathway. For example, fructose-6-phosphate labeled at C-4 could be enzymatically converted to glucose-6-phosphate via phosphoglucose isomerase, followed by dephosphorylation. However, direct chemical synthesis of D-[4-¹³C]glucose remains underexplored, necessitating further investigation into protective group strategies or selective oxidation-reduction sequences.
Enzymatic Reconstitution and Isotopic Exchange
Enzymatic methods provide high positional specificity for ¹³C labeling. For instance, glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of glucose-6-phosphate, which could be coupled with isotopic exchange at the C-4 position. A hypothetical pathway involves:
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Phosphorylation of unlabeled glucose to glucose-6-phosphate.
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Enzymatic oxidation to 6-phosphogluconate, introducing a ¹³C label at C-4 via isotopic exchange with ¹³CO₂.
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Reduction and dephosphorylation to yield D-[4-¹³C]glucose.
This method remains theoretical but draws support from studies demonstrating ¹³C incorporation into Krebs cycle intermediates via carboxylation reactions .
Analytical Validation and Challenges
Confirming the position and purity of the ¹³C label requires advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is the gold standard for positional validation. For D-[4-¹³C]glucose, the C-4 resonance appears at ~70 ppm in the proton-decoupled spectrum, distinct from C-1 (~93 ppm) and C-2 (~72 ppm) .
Isotopic Purity and Yield
Typical chemical synthesis methods achieve 40–60% isotopic yield for C-1 and C-2 positions, with dilution occurring due to metabolic side pathways (e.g., hexose monophosphate shunt) . Achieving >95% purity at C-4 would require optimized reaction conditions and minimal side-reactivity.
Comparative Analysis of Methodologies
Method | Starting Material | Key Enzymes/Reagents | ¹³C Position | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Cyanohydrin Addition | D-Arabinose + H¹³CN | NaBH₄, HCl | C-1 | 40–60 | 85–90 |
Microbial Biosynthesis | [2-¹³C]Acetate | B. flavum, PEP carboxylase | C-4 (theory) | 30–50 | 70–80 |
Enzymatic Exchange | Glucose-6-phosphate + ¹³CO₂ | G6PDH, phosphatase | C-4 (theory) | N/A | N/A |
Chemical Reactions Analysis
Maillard Reaction and Carbohydrate Fragmentation
D-[4-¹³C]Glucose participates in Maillard reactions, forming advanced glycation end products (AGEs) through interactions with amino acids. Key findings include:
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Fragmentation Pathways : Pyrolysis-GC/MS studies reveal C2/C4 and C3/C3 cleavages, producing glycolaldehyde, tetrose, and C3-reactive derivatives (e.g., acetol, pyruvaldehyde) .
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Label Incorporation :
Table 1: Maillard Reaction Products from D-[4-¹³C]Glucose
Product | Carbon Source (Glucose) | ¹³C Incorporation (C4) | Reference |
---|---|---|---|
Tetrose | C3–C6 | Yes | |
Glycolaldehyde | C1/C2 or C5/C6 | No | |
Acetol | C4–C6 | Yes |
Glycolysis and Gluconeogenesis
In metabolic studies, D-[4-¹³C]Glucose is used to trace carbon flow through central pathways:
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Glycolysis : The C4 label enters dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), eventually appearing in pyruvate and lactate .
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Gluconeogenesis : Hepatocytes convert D-[6-¹³C]fructose to D-[4-¹³C]glucose via fructose-6-phosphate isomerization .
Table 2: Metabolic Fate of C4-¹³C in Glycolysis
Intermediate | Pathway | ¹³C Position | Reference |
---|---|---|---|
Fructose-1,6-bisphosphate | Glycolysis | C4 | |
Pyruvate | Glycolysis → Lactate | C2 | |
Succinate | TCA Cycle (reductive) | C2 |
Oxidative Pentose Phosphate Pathway (PPP)
The C4 label redistributes into PPP intermediates:
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Erythrose-4-phosphate : Generated via transketolase, retaining the C4-¹³C label for aromatic amino acid synthesis .
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Ribulose-5-phosphate : Oxidative PPP decarboxylation shifts the label away from C4 .
Isomerization and Epimerization
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Glucose ↔ Fructose : The C4 label shifts to C3 in fructose during isomerization, influencing downstream ketose reactions .
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Pyranose ↔ Furanose : Ring-opening equilibria redistribute the label between C4 and adjacent carbons .
Anaerobic Fermentation
Under oxygen deprivation, Corynebacterium glutamicum metabolizes D-[4-¹³C]Glucose into:
Table 3: Anaerobic Fermentation Products
Organism | Product | ¹³C Enrichment | Pathway | Reference |
---|---|---|---|---|
C. glutamicum | Lactate | 50% (C2) | Glycolysis | |
C. glutamicum | Succinate | 97% (C2) | Reductive TCA |
Catalytic C−C Bond Cleavage
In pyrolysis and catalytic studies:
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Retro-aldol Reactions : C4-¹³C facilitates cleavage between C3 and C4, yielding 1,2,4-butanetriol .
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Ni−MgO−ZnO Catalysis : Produces C3–C4 diols with retained ¹³C label .
Analytical Techniques
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¹³C NMR : Tracks oxygen exchange at C4 and quantifies metabolic fluxes .
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GC/MS : Identifies ¹³C-enriched fragments in Maillard reactions .
D-[4-¹³C]Glucose serves as a critical tool for elucidating carbon-specific reaction mechanisms across glycolysis, PPP, and non-enzymatic browning. Its isotopic label provides unambiguous evidence of fragmentation patterns and metabolic routing, advancing research in biochemistry and food science.
Scientific Research Applications
Metabolic Tracer Studies
D-[4-13C]Glucose is widely used as a tracer in metabolic studies due to its ability to provide insights into glucose metabolism. Its incorporation into metabolic pathways allows researchers to track the fate of glucose in living organisms.
- Cancer Research : In studies involving tumor metabolism, this compound is utilized to monitor changes in glucose uptake and metabolism in cancer cells. For instance, hyperpolarized 13C-labeled glucose has been employed to visualize real-time glycolytic activity in brain tumors, revealing differences in metabolic rates between tumor regions and normal tissues . This technique can delineate the invasive front of glioblastoma multiforme (GBM), highlighting areas with reduced aerobic glycolysis contrary to the expected Warburg effect .
- Obesity and Diabetes : The compound is also instrumental in studying metabolic disorders such as obesity and diabetes. In a study using indirect calorimetry combined with stable isotope sensors, this compound was shown to reflect glucose homeostasis accurately in models of lung cancer progression and diet-induced obesity (DIO). Increased CO2 exhalation indicated heightened glucose metabolism in tumor-bearing mice, while reduced levels were observed in obese mice with insulin resistance .
Neuroimaging Applications
This compound has significant applications in neuroimaging, particularly through magnetic resonance spectroscopy (MRS).
- Cerebral Metabolism : In vivo MRS studies have demonstrated that this compound can be infused into the mouse brain to analyze cerebral metabolic compartmentation. Researchers have successfully quantified the flux of glucose through various metabolic pathways, including the tricarboxylic acid (TCA) cycle. This approach enables the differentiation between neuronal and glial metabolism, providing critical insights into brain energy dynamics .
Synthesis and Biochemical Pathway Analysis
The stable isotope-labeled glucose can also serve as a precursor for synthesizing other biomolecules.
- Fatty Acid Synthesis : this compound has been employed as a starting material for studying fatty acid synthesis pathways. Its incorporation into fatty acids allows researchers to trace the origins of carbon atoms within these molecules, enhancing our understanding of lipid metabolism .
Clinical Diagnostics
The use of this compound extends into clinical diagnostics, where it aids in assessing metabolic health.
- Breath-Based Detection : Recent advancements have integrated this compound into breath-based diagnostic tests. By measuring exhaled CO2 enriched with 13C, clinicians can evaluate metabolic rates and identify abnormalities related to glucose metabolism . This non-invasive approach holds promise for early detection of metabolic disorders.
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
N-T-Butylhydroxylamine exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress. This compound also protects mitochondria by reducing free radical generation and preventing mitochondrial damage . The exact molecular targets and pathways involved are still under investigation, but its ability to reduce oxidative stress is a key mechanism .
Comparison with Similar Compounds
Metabolic Pathway Specificity
- D-[4-¹³C]Glucose : The 4th carbon label is preserved in acetyl-CoA during glycolysis, making it ideal for tracing TCA cycle activity. In astrocytes, this label generates [4,5-¹³C₂]α-ketoglutarate, while neurons produce only [4-¹³C]α-ketoglutarate due to absent acetate oxidation . This distinction allows precise measurement of neuronal vs. astrocytic glucose oxidation ratios (e.g., acetate:glucose ratio in glutamate C4 NMR signals) .
- D-Glucose-1-¹³C : The 1st carbon is lost in the PPP, enabling quantification of PPP activity. Studies show ~10% loss of ¹³C enrichment in neuronal [4-¹³C]glutamate when using [1-¹³C]glucose, attributed to PPP-mediated ¹³C1 loss .
Isotopic Purity and Practical Considerations
- D-[4-¹³C]Glucose is typically >98% pure and stored at -20°C to prevent degradation . In contrast, D-Glucose-5,6-¹³C₂ has a higher molecular weight (182.14 g/mol) and a melting point of 150–152°C, which aids in physical characterization .
- Multi-labeled variants (e.g., D-Glucose-4,5,6-¹³C₃) provide enhanced resolution for complex pathway analysis but require specialized NMR techniques to resolve overlapping signals .
Functional Advantages and Limitations
- Advantages of D-[4-¹³C]Glucose :
- Limitations: Cannot differentiate between glycolysis and lactate shuttle contributions, as [3-¹³C]lactate derived from astrocytes may be oxidized in neurons, confounding results .
Neuroenergetics and Compartmentalized Metabolism
- In Alzheimer’s disease models, D-[4-¹³C]Glucose revealed a 40% reduction in cortical [4-¹³C]glutamate labeling in AlCl₃-treated mice, which was partially rescued by rosmarinic acid supplementation (p=0.057) .
- Comparatively, [2-¹³C]acetate infusion labels astrocytic glutamine C4, which is transferred to neuronal glutamate C4 via the glutamate-glutamine cycle, mimicking the kinetics of D-[4-¹³C]Glucose in neurons but with distinct astrocyte-specific origins .
Comparative Flux Analysis
Biological Activity
D-[4-13C]Glucose is a stable isotope-labeled form of glucose that has been extensively utilized in metabolic research, particularly in the study of glucose metabolism and its implications in various biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in clinical research, and findings from recent studies.
Metabolic Pathways
This compound participates in several critical metabolic pathways:
- Glycolysis : Following ingestion, this compound is phosphorylated and converted to glucose-6-phosphate, which enters the glycolytic pathway. The incorporation of the 13C label allows researchers to trace the flow of carbon through this pathway.
- Tricarboxylic Acid (TCA) Cycle : After glycolysis, pyruvate produced can be converted to acetyl-CoA and enter the TCA cycle. The 13C label from this compound can be traced into various TCA cycle intermediates, such as citrate, succinate, and malate, providing insights into cellular respiration and energy production.
- Amino Acid Synthesis : The carbon skeletons derived from this compound are also precursors for amino acid synthesis. Studies have shown that labeled glucose can be converted into glutamate and glutamine, which are crucial for neurotransmission and nitrogen metabolism .
Applications in Clinical Research
This compound has gained prominence in clinical research due to its non-invasive nature and ability to provide real-time insights into metabolic processes. Key applications include:
- Metabolic Flux Analysis : Researchers utilize this compound in metabolic flux analysis (MFA) to quantify intracellular fluxes within cells. This technique has been particularly useful in cancer biology, where altered glucose metabolism is a hallmark of tumor progression .
- Breath Tests : The development of minimally invasive breath tests using this compound allows for the assessment of glucose metabolism in vivo. For instance, studies have demonstrated that exhaled 13CO2 can serve as a sensitive marker for glucose oxidation rates in healthy individuals and patients with metabolic disorders .
- Neuroenergetics : In neuroenergetic studies, this compound is used to investigate brain metabolism. The incorporation of the 13C label into neurotransmitters like glutamate provides insights into how the brain utilizes glucose under various physiological conditions .
Research Findings
Recent studies utilizing this compound have yielded significant findings:
- Increased Glucose Uptake in Tumors : Research has shown that tumor tissues exhibit higher uptake and oxidation rates of glucose compared to surrounding normal tissues. This was confirmed using this compound as a tracer in animal models of cancer .
- Metabolic Compartmentation : A study employing D-[U-13C]glucose demonstrated that different brain regions exhibit distinct metabolic compartmentation patterns, highlighting the complexity of glucose utilization across various neuronal populations .
Data Tables
The following table summarizes key findings from studies involving this compound:
Q & A
Basic Research Questions
Q. What is the primary role of D-[4-13C]Glucose in metabolic flux analysis?
this compound is used to trace carbon flow through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. The ¹³C label at the C-4 position allows researchers to monitor metabolic intermediates like [4-¹³C]glutamate and [4-¹³C]glutamine, which reflect TCA cycle activity in specific cell types (e.g., astrocytes vs. neurons) . Methodologically, it is infused into model systems (e.g., rodents) and analyzed via ¹³C-edited ¹H magnetic resonance spectroscopy (MRS) to quantify isotopic enrichment in metabolites .
Q. How do researchers select the appropriate ¹³C-labeled glucose isomer for their experiments?
The choice depends on the metabolic pathway under investigation. For example:
- This compound : Tracks C-4 labeling in TCA-derived metabolites (e.g., α-ketoglutarate) to distinguish astrocyte vs. neuronal metabolism .
- D-[1-13C]Glucose : Highlights glycolysis and pyruvate dehydrogenase activity . Isotopic purity (≥99%) and compatibility with analytical techniques (e.g., NMR, LC-MS) must be validated .
Q. What experimental protocols ensure accurate detection of this compound-derived metabolites?
Key steps include:
- Infusion duration : Optimize timing (e.g., 3–100 minutes in rodent studies) to capture dynamic labeling ratios like [4-¹³C]glutamine/[4-¹³C]glutamate .
- Sample preparation : Use rapid freeze-clamping of tissues to halt metabolic activity, followed by extraction protocols compatible with MRS .
- Control experiments : Include unlabeled glucose to baseline natural isotopic abundance .
Advanced Research Questions
Q. How can this compound differentiate astrocyte-specific vs. neuronal metabolic contributions?
Astrocytes preferentially metabolize acetate, while neurons rely on glucose. Co-infusing this compound with [1,2-¹³C]acetate allows discrimination:
- Astrocytes : Produce [4,5-¹³C]α-ketoglutarate (doublet in MRS) from acetate .
- Neurons : Generate [4-¹³C]α-ketoglutarate (singlet) from glucose . This dual-tracer approach isolates cell-specific TCA cycle activity .
Q. How should researchers address ¹³C isotopic recycling in glucose turnover studies?
Recycling occurs when ¹³C-labeled carbons re-enter glucose via gluconeogenesis, skewing turnover rates. To mitigate:
- Use dual tracers (e.g., [1-¹³C]glucose + [6,6-²H₂]glucose) to quantify systemic glucose production and recycling .
- Apply kinetic modeling to correct for label dilution in neonates or gluconeogenic models .
Q. What advanced NMR/MRS techniques improve resolution of this compound-derived signals?
- Selective Proton-Observed, Carbon-Edited (selPOCE) MRS : Separates overlapping [4-¹³C]glutamate and [4-¹³C]glutamine signals by phase modulation .
- ¹³C-Edited ¹H MRS : Enhances sensitivity for low-abundance metabolites like glutathione .
Q. How do infusion protocols impact interpretation of ¹³C labeling in metabolic studies?
Prolonged infusion (>60 minutes) stabilizes isotopic steady-state ratios (e.g., glutamine/glutamate), while shorter durations capture transient dynamics . For neonatal studies, account for postprandial gluconeogenesis by standardizing feeding schedules before tracer administration .
Q. What strategies resolve contradictory data from multi-tracer experiments?
Discrepancies may arise from compartmentalized metabolism or isotopic exchange. Solutions include:
- Compartmental modeling : Assign fluxes to subcellular pools (e.g., mitochondrial vs. cytosolic) .
- Cross-validation : Combine MRS with LC-MS to confirm isotopic patterns in extracted metabolites .
Q. Methodological Challenges and Solutions
Q. How to quantify gluconeogenesis contribution using this compound?
In neonates or fasting models, measure ¹³C recycling into glucose C-1 via mass isotopomer distribution analysis (MIDA). Recycling rates (3–20% of glucose production) indicate gluconeogenic activity from lactate/pyruvate .
Q. What are the pitfalls in interpreting [4-¹³C]glutamine labeling ratios?
High glutamine labeling may reflect astrocyte-specific TCA cycle activity or altered glutamate-glutamine shuttle kinetics. Control for:
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CDAWROFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467202 | |
Record name | D-[4-13C]Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84270-10-0 | |
Record name | D-[4-13C]Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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